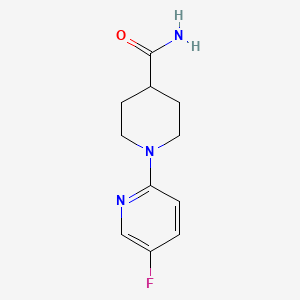![molecular formula C20H26N2O B12270615 N-tert-butyl-1-[(naphthalen-1-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B12270615.png)
N-tert-butyl-1-[(naphthalen-1-yl)methyl]pyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-butil-1-[(naftalen-1-il)metil]pirrolidina-3-carboxamida es un compuesto orgánico complejo que presenta un anillo de pirrolidina, una parte de naftaleno y un grupo tert-butilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-tert-butil-1-[(naftalen-1-il)metil]pirrolidina-3-carboxamida normalmente implica varios pasos. Un enfoque común es comenzar con la preparación del anillo de pirrolidina, seguido de la introducción de la parte de naftaleno y el grupo tert-butilo. Las condiciones de reacción a menudo incluyen el uso de bases fuertes, como el hidruro de sodio, y solventes como el tetrahidrofurano (THF) para facilitar las reacciones.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas de síntesis automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para garantizar la pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
N-tert-butil-1-[(naftalen-1-il)metil]pirrolidina-3-carboxamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse usando reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir, particularmente en el anillo de pirrolidina.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Gas hidrógeno con un catalizador de paladio.
Sustitución: Hidruro de sodio en THF.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
N-tert-butil-1-[(naftalen-1-il)metil]pirrolidina-3-carboxamida tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como ligando en estudios de unión a receptores.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidos los efectos antiinflamatorios y analgésicos.
Industria: Utilizado en el desarrollo de materiales avanzados con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de N-tert-butil-1-[(naftalen-1-il)metil]pirrolidina-3-carboxamida involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a receptores o enzimas, modulando su actividad. Las vías involucradas pueden incluir cascadas de transducción de señales o procesos metabólicos, dependiendo de la aplicación específica.
Comparación Con Compuestos Similares
Compuestos similares
Ácido N-Boc-pirrolidina-3-carboxílico: Un compuesto relacionado con una estructura de anillo de pirrolidina similar.
Carbamato de tert-butil (3-(naftalen-1-il)-1,2,4-oxadiazol-5-il)metil: Otro compuesto que presenta una parte de naftaleno y un grupo tert-butilo.
Singularidad
N-tert-butil-1-[(naftalen-1-il)metil]pirrolidina-3-carboxamida es única debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y físicas distintas. Esta singularidad la hace valiosa para aplicaciones especializadas en investigación e industria.
Propiedades
Fórmula molecular |
C20H26N2O |
|---|---|
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
N-tert-butyl-1-(naphthalen-1-ylmethyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H26N2O/c1-20(2,3)21-19(23)17-11-12-22(14-17)13-16-9-6-8-15-7-4-5-10-18(15)16/h4-10,17H,11-14H2,1-3H3,(H,21,23) |
Clave InChI |
MRJBFIJFJXVFEV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NC(=O)C1CCN(C1)CC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{1-[4-(dimethylamino)benzoyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine](/img/structure/B12270543.png)
![N-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12270551.png)
![4-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(methylsulfanyl)pyrimidine](/img/structure/B12270554.png)
![2-Benzyl-5-(3-methylquinoxalin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12270558.png)
![3-{4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine](/img/structure/B12270561.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B12270570.png)
![6-ethyl-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole](/img/structure/B12270574.png)
![N'-(5-chloro-2-methoxyphenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]ethanediamide](/img/structure/B12270580.png)

![Ethyl 6-amino-5-cyano-2-{[(3-phenylquinoxalin-2-YL)sulfanyl]methyl}-4-(3,4,5-trimethoxyphenyl)-4H-pyran-3-carboxylate](/img/structure/B12270587.png)

![4-{4-[(Pyrazin-2-yloxy)methyl]piperidin-1-yl}-5,6,7,8-tetrahydroquinazoline](/img/structure/B12270596.png)
![N-(2-ethoxyphenyl)-2-[(4-phenylphthalazin-1-yl)sulfanyl]acetamide](/img/structure/B12270597.png)
![2-(3-{[(6-Methoxypyridin-2-yl)oxy]methyl}piperidin-1-yl)acetamide](/img/structure/B12270603.png)
